2-bromoacetic acid
Overview
Description
Bromoacetic acid-2-13C is a labeled compound with the molecular formula Br13CH2CO2H. It is a derivative of bromoacetic acid where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Bromoacetic acid-2-13C can be synthesized through the bromination of acetic acid, specifically using a Hell–Volhard–Zelinsky reaction. The general reaction involves the bromination of acetic acid in the presence of a bromine source and a catalyst such as red phosphorus . The reaction can be represented as follows:
CH3CO2H+Br2→BrCH2CO2H+HBr
For industrial production, the process may involve more sophisticated techniques to ensure high isotopic purity and yield. The reaction conditions typically include controlled temperatures and the use of specific reagents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Bromoacetic acid-2-13C undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation and Reduction: While less common, bromoacetic acid-2-13C can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters
Scientific Research Applications
Bromoacetic acid-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders and cancer research.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization
Mechanism of Action
The mechanism of action of bromoacetic acid-2-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription, making it useful in various biochemical studies .
Comparison with Similar Compounds
Bromoacetic acid-2-13C can be compared with other similar compounds such as:
Chloroacetic acid-2-13C: Similar in structure but contains a chlorine atom instead of bromine. It is also used in isotopic labeling studies.
Bromoacetic acid-1-13C: The carbon-1 position is labeled with carbon-13 instead of carbon-2.
Bromoacetic acid-13C2: Both carbon atoms in the molecule are labeled with carbon-13, providing more detailed isotopic information
Bromoacetic acid-2-13C is unique due to its specific isotopic labeling at the carbon-2 position, which allows for targeted studies and applications in various scientific fields.
Properties
IUPAC Name |
2-bromoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444597 | |
Record name | Bromoacetic acid-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64891-77-6 | |
Record name | Bromoacetic acid-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64891-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Bromoacetic acid-2-13C in this specific synthesis?
A1: Bromoacetic acid-2-13C serves as a specific precursor for introducing a 13C label at a designated position within the final 2,4-diamino-6-methylpteridine molecule []. This strategic labeling allows researchers to track the fate and behavior of specific carbon atoms during subsequent studies involving the molecule, such as metabolic investigations or reaction mechanism elucidations. By incorporating Bromoacetic acid-2-13C, researchers can generate a specifically labelled version of 2,4-diamino-6-methylpteridine, enabling more precise and insightful analyses.
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